3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide
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Overview
Description
3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is a synthetic organic compound with the molecular formula C16H18FNO3. This compound is characterized by the presence of a fluorine atom, methoxy groups, and a benzamide structure. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
A structurally similar compound, glyburide, has been shown to inhibit the nlrp3 inflammasome . The NLRP3 inflammasome plays a crucial role in the heart during acute myocardial infarction, where it amplifies the inflammatory response and mediates further damage .
Mode of Action
It’s worth noting that the friedel crafts acylation and clemmensen reduction are common reactions in the synthesis of benzamide derivatives . These reactions could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
The nlrp3 inflammasome, which is a potential target of this compound, is involved in the inflammatory response during acute myocardial infarction .
Result of Action
The inhibition of the nlrp3 inflammasome, a potential target of this compound, can limit myocardial injury after ischemia-reperfusion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide typically involves multiple steps. One common method includes:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Nitration and Reduction: The nitro group is introduced via nitration, followed by reduction to form an amine.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve large-scale batch processes using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions are common for introducing fluorine and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents such as sodium methoxide or fluorinating agents like diethylaminosulfur trifluoride (DAST) are employed.
Major Products Formed
The major products formed from these reactions include various substituted benzamides and derivatives with modified functional groups.
Scientific Research Applications
3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-fluoro-N-(3-methoxyphenyl)benzamide
- 3-fluoro-N-(4-methoxyphenyl)benzamide
- 2-fluoro-6-methoxy-N-(3-methoxyphenyl)benzamide
Uniqueness
3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its combination of fluorine and methoxy groups enhances its reactivity and binding affinity in various applications.
Properties
IUPAC Name |
3-fluoro-N-[2-methoxy-2-(3-methoxyphenyl)ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3/c1-21-15-8-4-5-12(10-15)16(22-2)11-19-17(20)13-6-3-7-14(18)9-13/h3-10,16H,11H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXPRWBSKMXGLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(CNC(=O)C2=CC(=CC=C2)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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